molecular formula C22H22O5 B3632826 methyl {7-[(2,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate

methyl {7-[(2,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate

Cat. No.: B3632826
M. Wt: 366.4 g/mol
InChI Key: VLPSZRSCFQDFHL-UHFFFAOYSA-N
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Description

Methyl {7-[(2,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted with a methyl group at position 4, a methoxycarbonylmethyl group at position 3, and a 2,5-dimethylbenzyloxy moiety at position 5. This compound belongs to a broader class of 3-acetoxycoumarins, which are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities . The structural complexity of this molecule arises from the electron-donating methyl groups on the benzyl ring and the steric effects of the methoxycarbonylmethyl substituent, which may influence its reactivity and biological interactions.

Properties

IUPAC Name

methyl 2-[7-[(2,5-dimethylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O5/c1-13-5-6-14(2)16(9-13)12-26-17-7-8-18-15(3)19(11-21(23)25-4)22(24)27-20(18)10-17/h5-10H,11-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLPSZRSCFQDFHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)COC2=CC3=C(C=C2)C(=C(C(=O)O3)CC(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {7-[(2,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the 2,5-Dimethylbenzyl Group: The 2,5-dimethylbenzyl group can be introduced via an etherification reaction, where the chromen-2-one derivative is reacted with 2,5-dimethylbenzyl bromide in the presence of a base such as potassium carbonate.

    Acetylation: The final step involves the acetylation of the hydroxyl group at the 3-position of the chromen-2-one core using acetic anhydride in the presence of a catalyst like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl {7-[(2,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl ether moiety, where the 2,5-dimethylbenzyl group can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Thiol or amine derivatives of the chromen-2-one core.

Scientific Research Applications

Methyl {7-[(2,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of methyl {7-[(2,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the transcription of genes related to inflammation, oxidative stress, or cell proliferation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural similarities with several coumarin derivatives, differing primarily in substituent patterns (Table 1).

Table 1: Structural Comparison of Key Coumarin Derivatives

Compound Name Substituents (Positions) Key Features
Methyl {7-[(2,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate 4-Me, 3-(methoxycarbonylmethyl), 7-(2,5-dimethylbenzyloxy) Electron-rich benzyl group; potential steric hindrance at position 6.
Methyl {7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate 4-Me, 3-(methoxycarbonylmethyl), 7-(3-fluorobenzyloxy) Electron-withdrawing fluorine atom; altered π-π stacking and polarity.
4-(7-(Diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate 4-Me, 3-phenylacetate, 7-(diethylamino) Strong electron-donating diethylamino group; enhanced cytotoxicity.
Methyl (4-methyl-2-oxo-2H-chromen-3-yl)acetate 4-Me, 3-(methoxycarbonylmethyl) Simplified structure lacking the benzyloxy group; baseline activity.

Key Observations:

  • Biological Activity: Substituents at position 7 significantly influence cytotoxicity. For example, the diethylamino group in compound 7 (Table 1) exhibits potent activity (LD50 = 48.1 μM in A549 lung cancer cells), whereas simpler derivatives (e.g., compound 3 in ) show negligible effects . The target compound’s benzyloxy group may moderate its bioactivity due to steric constraints.
  • Synthetic Routes: The target compound may be synthesized via PdI2/KI-catalyzed carbonylation, a method used for analogous 3-acetoxycoumarins . This approach typically yields moderate to high purity but requires optimization for bulky substituents like 2,5-dimethylbenzyloxy.
Crystallographic and Conformational Analysis

While crystallographic data for the target compound are unavailable, related structures (e.g., methyl 3'-(2,5-dimethylbenzyl)-1'-methyl-2-oxo-4'-phenylspiro[indoline-3,2'-pyrrolidine]-3'-carboxylate) reveal key conformational trends. For instance:

  • The benzyloxy group often adopts a near-perpendicular orientation relative to the coumarin plane (dihedral angle ~86–89°), minimizing steric clashes .
  • Intramolecular hydrogen bonds (e.g., C–H···O) stabilize the molecular conformation, as seen in spirocyclic coumarin derivatives .
Pharmacological Implications

The 2,5-dimethylbenzyloxy substituent may enhance membrane permeability compared to polar groups (e.g., –OAc or –NH2), though this could reduce target specificity. In contrast, fluorinated analogues (e.g., ) might exhibit improved pharmacokinetics due to increased metabolic stability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl {7-[(2,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate
Reactant of Route 2
Reactant of Route 2
methyl {7-[(2,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate

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